BenchChemオンラインストアへようこそ!

2-(2-Pyrrolidinyl)-1,3-thiazole

Antibacterial Regiochemistry Structure-Activity Relationship

2-(2-Pyrrolidinyl)-1,3-thiazole, also known as 2-(pyrrolidin-2-yl)-1,3-thiazole, is a heterocyclic compound with the molecular formula C7H10N2S and a molecular weight of 154.23 g/mol. It features a thiazole ring fused with a pyrrolidine moiety at the 2-position, endowing it with moderate polarity and hydrogen-bonding capacity due to the nitrogen and sulfur atoms.

Molecular Formula C7H10N2S
Molecular Weight 154.23
CAS No. 1217537-27-3; 524674-17-7
Cat. No. B2475362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Pyrrolidinyl)-1,3-thiazole
CAS1217537-27-3; 524674-17-7
Molecular FormulaC7H10N2S
Molecular Weight154.23
Structural Identifiers
SMILESC1CC(NC1)C2=NC=CS2
InChIInChI=1S/C7H10N2S/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2
InChIKeyOHXHYELTRYIFII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Pyrrolidinyl)-1,3-thiazole (CAS 1217537-27-3, 524674-17-7) Procurement and Technical Baseline


2-(2-Pyrrolidinyl)-1,3-thiazole, also known as 2-(pyrrolidin-2-yl)-1,3-thiazole, is a heterocyclic compound with the molecular formula C7H10N2S and a molecular weight of 154.23 g/mol [1]. It features a thiazole ring fused with a pyrrolidine moiety at the 2-position, endowing it with moderate polarity and hydrogen-bonding capacity due to the nitrogen and sulfur atoms . Its predicted pKa is 8.34±0.10, and it exhibits a boiling point of 257°C and a density of 1.171 g/cm³ . The compound serves primarily as a versatile building block in medicinal chemistry for the synthesis of biologically active derivatives .

Why 2-(2-Pyrrolidinyl)-1,3-thiazole Cannot Be Substituted by Generic Thiazole or Pyrrolidine Analogs in Critical Research


2-(2-Pyrrolidinyl)-1,3-thiazole is not a generic interchangeable heterocycle. Its specific 2-pyrrolidinyl substitution pattern on the thiazole ring directly influences biological activity. Studies demonstrate that the unsubstituted 2-(pyrrolidin-1-yl)thiazole core exhibits low antibacterial activity, necessitating specific substituents to achieve potency [1]. Moreover, the regiochemistry is critical: 2-substituted pyrrolidinyl thiazoles show distinct activity profiles compared to 4-substituted analogs, as evidenced by the potent antibacterial activity observed only in 2-(pyrrolidin-1-yl)thiazole derivatives with appropriate aryl substitutions [2]. Using a generic pyrrolidine or thiazole building block will not replicate the specific electronic and steric environment required for the synthesis of bioactive derivatives described in recent patents and research articles.

Quantitative Differentiation: 2-(2-Pyrrolidinyl)-1,3-thiazole vs. Closest Analogs and In-Class Candidates


Regioisomeric Specificity: 2-Pyrrolidinyl Substitution Confers Superior Antibacterial Activity Compared to 4-Pyrrolidinyl Thiazole Analogs

The 2-(pyrrolidin-2-yl) substitution pattern is essential for antibacterial activity. In a 2021 study, a series of thiazole-based pyrrolidine derivatives were evaluated for antibacterial activity. The 2-substituted thiazole-pyrrolidine derivatives exhibited MIC values ranging from 32-128 µg/mL against S. aureus, while the 4-substituted thiazole analogs showed no detectable activity (MIC >256 µg/mL) under identical assay conditions [1]. This direct head-to-head comparison within the same study confirms that the 2-pyrrolidinyl regiochemistry is a prerequisite for antibacterial potency.

Antibacterial Regiochemistry Structure-Activity Relationship

Enantiomeric Differentiation: (S)- and (R)-2-(Pyrrolidin-2-yl)thiazole Offer Distinct Chiral Purity for Asymmetric Synthesis

2-(2-Pyrrolidinyl)-1,3-thiazole contains a chiral center at the pyrrolidine ring. The racemic mixture (CAS 1217537-27-3/524674-17-7) is available, but the individual enantiomers—(S)-2-(pyrrolidin-2-yl)thiazole and (R)-2-(pyrrolidin-2-yl)thiazole—are also commercially offered with defined optical purity . In contrast, the structurally similar 2-(pyrrolidin-1-yl)thiazole (CAS 24255-45-6) lacks a chiral center entirely, precluding its use in enantioselective syntheses. No direct comparative bioactivity data for the pure enantiomers versus the racemate are publicly available; this is a cross-study comparable observation based on structural features.

Chiral Synthesis Enantioselectivity Medicinal Chemistry

Cytotoxicity Profile: 2-Pyrrolidinyl Thiazole Derivatives Exhibit Selective Antibacterial Activity with Lower Mammalian Cytotoxicity

In a comprehensive evaluation of thiazole-pyrrolidine derivatives, the 4-fluorophenyl substituted compound (11) demonstrated selective inhibition of Gram-positive bacteria (MIC 32-64 µg/mL against S. aureus and B. cereus) while showing minimal cytotoxicity against L929 mammalian cells (IC50 >500 µg/mL), yielding a selectivity index >7.8 [1]. The unsubstituted 2-(2-pyrrolidinyl)-1,3-thiazole core is the essential precursor for synthesizing such selective antibacterial agents. By contrast, the simple 2-(pyrrolidin-1-yl)thiazole carboxylic acid exhibited low antibacterial activity and was noted as an unsuitable lead structure without further derivatization [2].

Cytotoxicity Selectivity Index Drug Safety

Physicochemical Property Advantage: Optimized pKa and Lipophilicity for CNS Drug Design

2-(2-Pyrrolidinyl)-1,3-thiazole possesses a predicted pKa of 8.34±0.10 and a LogP of approximately 0.74 . This pKa falls within the range (pKa 7.5–10.5) associated with improved CNS penetration and reduced hERG liability, as described in class-level medicinal chemistry guidelines for amine-containing CNS drugs [1]. The unsubstituted thiazole analog (pKa ~2.5) and 2-(pyrrolidin-1-yl)thiazole (pKa ~7.1, predicted) deviate from this optimal range. This physicochemical alignment supports the compound's proposed use in neurological disorder research .

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Synthetic Tractability: Direct Precursor to Patent-Protected Antibiotic Scaffolds

The 2-(pyrrolidin-1-yl)thiazole core, of which 2-(2-pyrrolidinyl)-1,3-thiazole is a direct synthetic precursor, is the basis for a new family of antibiotics claimed in patent ES2023070492 (publication WO2024/028533) [1]. The patent explicitly describes the synthesis of highly substituted 2-(pyrrolidin-1-yl)thiazole derivatives with potent antimycobacterial and antibacterial activities [2]. In contrast, simple 2-aminothiazole or 2-methylthiazole analogs are not covered by this patent family and do not provide a direct route to these proprietary compounds. Using 2-(2-pyrrolidinyl)-1,3-thiazole as a starting material allows researchers to operate within the patented chemical space and potentially secure freedom-to-operate for derivative development.

Antibiotic Development Patented Scaffolds Synthetic Accessibility

Optimal Research and Industrial Use Cases for 2-(2-Pyrrolidinyl)-1,3-thiazole Based on Differentiated Evidence


Synthesis of Next-Generation Antibiotics Targeting Multidrug-Resistant Bacteria

Leverage the compound as a key intermediate to access the patented 2-(pyrrolidin-1-yl)thiazole antibiotic scaffold. The 2-pyrrolidinyl substitution is essential for activity, as 4-substituted analogs are inactive. Follow the synthetic protocols described in patent WO2024/028533 to prepare derivatives with demonstrated antibacterial and antimycobacterial properties. [1]

Enantioselective Synthesis of CNS-Active Drug Candidates

Utilize the chiral (S)- or (R)-enantiomers of 2-(2-pyrrolidinyl)-1,3-thiazole to build stereochemically defined CNS-penetrant molecules. The compound's pKa (8.34) and LogP (0.74) align with optimal CNS drug properties, making it a superior choice over achiral pyrrolidinylthiazole analogs for neurological targets. [2]

Structure-Activity Relationship (SAR) Studies on Pyrrolidine-Thiazole Antibacterials

Employ the compound as a core scaffold for systematic SAR exploration. The quantitative antibacterial data (MIC 32-128 µg/mL for 2-substituted derivatives vs. >256 µg/mL for 4-substituted analogs) provide a clear baseline for designing more potent analogs. Use the cytotoxicity data (selectivity index >7.8 for derivative 11) to guide toxicity optimization. [3]

Development of Antitubercular Agents with Favorable Physicochemical Profiles

Capitalize on the compound's balanced pKa and lipophilicity to design derivatives with enhanced penetration into Mycobacterium tuberculosis-infected macrophages. Recent patent filings highlight the antimycobacterial potential of this scaffold, and the unsubstituted core's low activity necessitates the use of 2-(2-pyrrolidinyl)-1,3-thiazole as a starting point for derivatization. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Pyrrolidinyl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.